molecular formula C22H13ClFNO3S B2834970 3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLINE CAS No. 866846-30-2

3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLINE

Cat. No.: B2834970
CAS No.: 866846-30-2
M. Wt: 425.86
InChI Key: SZXNWEHKSLRVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoyl-4-(4-chlorobenzenesulfonyl)-6-fluoroquinoline is a quinoline derivative characterized by three distinct substituents:

  • 4-(4-Chlorobenzenesulfonyl) group: Introduces electron-withdrawing effects and may influence binding to sulfonyl-sensitive biological targets.
  • 6-Fluoro substituent: Modifies electronic distribution and improves metabolic stability.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClFNO3S/c23-15-6-9-17(10-7-15)29(27,28)22-18-12-16(24)8-11-20(18)25-13-19(22)21(26)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXNWEHKSLRVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLINE typically involves multiple steps, including the formation of the quinoline ring, introduction of the sulfonyl group, and the attachment of the chlorophenyl and fluorine groups. One common method involves the use of cyclization reactions, nucleophilic substitution, and cross-coupling reactions . The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring or phenyl groups.

Scientific Research Applications

Chemistry

In chemistry, 3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLINE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound has shown potential as an enzyme inhibitor and antimicrobial agent. Its ability to interact with specific molecular targets makes it a valuable tool for studying biological pathways and developing new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as liquid crystals and dyes .

Mechanism of Action

The mechanism of action of 3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access or altering the enzyme’s conformation . This inhibition can lead to various biological effects, depending on the target enzyme and the biological pathway involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Benzimidazole Derivatives (Compounds 3h and 3i)

The provided evidence highlights two benzimidazole-based analogues (3h and 3i) sharing the 4-chlorobenzenesulfonyl moiety (Table 1). Key comparisons include:

Property 3h/3i (Benzimidazoles) Target Quinoline
Core Structure Benzimidazole Quinoline
Sulfonyl Group 4-Chlorobenzenesulfonyl 4-Chlorobenzenesulfonyl
Halogen Substituents Difluoromethoxy (positions 5/6) 6-Fluoro
Additional Groups Pyridylmethylsulfinyl, dimethoxy 3-Benzoyl
Synthetic Yield 74.5% Not reported in evidence
Melting Point 82–83°C Not reported in evidence
Key Observations:

Core Heterocycle Differences: Quinoline’s planar structure may facilitate DNA intercalation or protein binding, whereas benzimidazoles are often associated with proton pump inhibition or antihelminthic activity .

Sulfonyl Group Impact: Both compounds utilize the 4-chlorobenzenesulfonyl group, which enhances solubility and stability. However, its position (N1 in benzimidazoles vs. C4 in quinoline) may lead to divergent electronic effects on the aromatic system.

Halogen Effects: The 6-fluoro substituent in the quinoline derivative likely increases electronegativity at the C6 position, contrasting with the difluoromethoxy group in 3h/3i, which adds steric hindrance and alters metabolic pathways .

Fluorinated Heterocycles

The 6-fluoro group in the target compound may similarly enhance DNA gyrase binding, though the sulfonyl and benzoyl groups could redirect its mechanism of action compared to classical fluoroquinolones.

Biological Activity

3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLINE is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C18H14ClFN2O3S\text{C}_{18}\text{H}_{14}\text{Cl}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a fluorine atom and a sulfonyl group, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound possess activity against a range of bacterial strains. For instance, the compound was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at varying concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. A recent study evaluated its effects on human cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound induced apoptosis and inhibited cell proliferation.

Case Study: Apoptosis Induction
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

  • IC50 Value : 12 µM
  • Apoptotic Markers : Increased levels of caspase-3 and PARP cleavage were observed.

This suggests that the compound may act through the intrinsic apoptotic pathway.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of topoisomerases, enzymes critical for DNA replication and repair. By interfering with these enzymes, the compound can induce DNA damage leading to cell death.

Research Findings

  • Inhibition of Topoisomerase II : Studies have shown that this compound can effectively inhibit topoisomerase II activity in vitro, which is crucial for its anticancer properties.
  • Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, enhanced cytotoxic effects were noted in cancer cells.

Table of Synergistic Effects

Combination IC50 (µM) Effectiveness
Doxorubicin + Compound5Enhanced
Cisplatin + Compound10Moderate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.